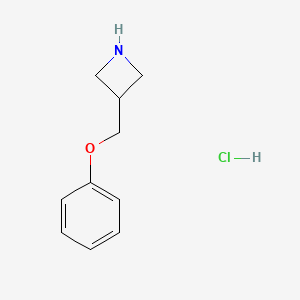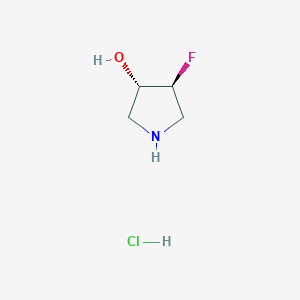
2,4,6-Trimethoxypyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethoxypyridin-3-ol (TMPO) is an organic compound that belongs to the class of pyridine derivatives. It is widely used in various fields of research, including pharmacology, biochemistry, and material science. The IUPAC name for this compound is 2,4,6-trimethoxypyridin-3-ol .
Molecular Structure Analysis
The molecular formula of 2,4,6-Trimethoxypyridin-3-ol is C8H11NO4 . The InChI code for this compound is 1S/C8H11NO4/c1-11-5-4-6 (12-2)9-8 (13-3)7 (5)10/h4,10H,1-3H3 .Physical And Chemical Properties Analysis
The physical form of 2,4,6-Trimethoxypyridin-3-ol is solid . The molecular weight of this compound is 185.18 .Wissenschaftliche Forschungsanwendungen
Ligand-Promoted Ortho-C-H Amination
2,4,6-Trimethoxypyridine has been identified as an efficient ligand for promoting a palladium-catalyzed ortho-C-H amination of benzamides and triflyl-protected benzylamines. This advancement offers guidance for the development of ligands that can enhance or facilitate palladium(II)-catalyzed Csp2-H activation reactions directed by weakly coordinating functional groups (Zhu et al., 2015).
Synthesis of Olivacine Derivatives
2,4,6-Trimethoxypyridine has been used in the synthesis of 3-methoxyolivacine and olivacine by Friedel-Crafts reaction with indole-2,3-dicarboxylic anhydride in the presence of titanium(IV) chloride. This process yields high yields of olivacine derivatives, showcasing its utility in organic synthesis and potential pharmacological applications (Miki et al., 2004).
Antioxidant Properties of Pyridinols
The synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols, including 2,4,6-trimethoxypyridin-3-ol derivatives, have demonstrated interesting antioxidant properties. This research highlights the compound's potential as effective phenolic chain-breaking antioxidants, which could have implications in reducing oxidative stress and preventing associated diseases (Wijtmans et al., 2004).
Antiangiogenic Activity
A novel series of 6-amido-2,4,5-trimethylpyridin-3-ols, derived from 2,4,6-trimethoxypyridin-3-ol, have shown high antiangiogenic activities. Despite not being excellent antioxidants due to the poorer electron-donating effect of the C(6)-amido group, selected compounds demonstrated significant antiangiogenic and antitumor activities, suggesting a new scaffold for angiogenesis inhibitors (Lee et al., 2014).
Zukünftige Richtungen
2,4,6-Triarylpyridines, which are key building blocks to access functional molecules, are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . A number of synthetic protocols to construct this heterocyclic scaffold have been developed to date . This suggests that 2,4,6-Trimethoxypyridin-3-ol, being a pyridine derivative, could also have potential applications in these areas.
Eigenschaften
IUPAC Name |
2,4,6-trimethoxypyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-11-5-4-6(12-2)9-8(13-3)7(5)10/h4,10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTKUQIOXPOLRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1413381.png)




![2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride](/img/structure/B1413390.png)

